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Compound of Interest

Compound Name: D-Lysine, 5-fluoro-

CAS No.: 118101-17-0

Cat. No.: B052445

Get Quote

In the landscape of drug discovery and chemical biology, unnatural amino acids serve as

powerful tools to probe and modulate biological systems. 5-fluoro-D-lysine, a halogenated

variant of a fundamental biological building block, presents a unique set of properties conferred

by the strategic placement of a highly electronegative fluorine atom. Understanding its precise

three-dimensional structure is not merely an academic exercise; it is the foundational step for

predicting its interactions, understanding its metabolic fate, and rationally designing novel

peptides or therapeutic agents.[1][2] This guide provides a comprehensive, multi-technique

approach to the structural elucidation of 5-fluoro-D-lysine, grounded in the principles of

analytical chemistry and biophysics. We will explore not just the "how" but the "why" behind

each analytical choice, offering a framework for rigorous and self-validating structural analysis.

Core Physicochemical Characteristics
Before embarking on advanced structural analysis, a fundamental understanding of the

molecule's basic properties is essential. The introduction of a fluorine atom at the 5-position of

the D-lysine side chain significantly alters its electronic properties compared to its natural

counterpart. This modification can influence the pKa of the side-chain amine, potentially
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affecting its role in hydrogen bonding and electrostatic interactions within a peptide or protein.

[3]

Property Value Source

Molecular Formula C₆H₁₃FN₂O₂ [4]

Molecular Weight 164.18 g/mol [5]

Stereochemistry D-configuration at α-carbon N/A

Key Feature Fluorine at the 5-position N/A

Known Activity
Inhibitor of Escherichia coli

growth
[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Electronic Environment
Expertise & Rationale: NMR spectroscopy is arguably the most powerful technique for

elucidating the structure of small molecules in solution. For 5-fluoro-D-lysine, it offers a multi-

faceted view. ¹H and ¹³C NMR provide a map of the carbon-hydrogen framework, while ¹⁹F

NMR offers an exquisitely sensitive probe into the local environment of the fluorine atom.[7][8]

The chemical shift of the ¹⁹F nucleus is highly responsive to subtle changes in conformation,

solvent exposure, and non-covalent interactions, making it an invaluable tool.[8]

Workflow for NMR Analysis
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Fig. 1: Experimental workflow for NMR analysis.
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Detailed Experimental Protocol
Sample Preparation:

Accurately weigh 5-10 mg of 5-fluoro-D-lysine hydrochloride.

Dissolve the sample in 0.6 mL of Deuterium Oxide (D₂O, 99.9% atom D).

Add a small quantity of an internal reference standard such as TSP (3-

(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt) for ¹H NMR chemical shift calibration

(δ = 0.00 ppm). For ¹⁹F NMR, an external standard like trifluoroacetic acid (TFA) can be

used.

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

multinuclear probe capable of detecting ¹H, ¹³C, and ¹⁹F.

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a

30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-

noise.

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This may require proton

decoupling to simplify the spectrum to a single resonance (if coupling information is not

immediately needed).[7]

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation

delay may be necessary.

2D HETCOR (¹H-¹⁹F): Acquire a Heteronuclear Correlation spectrum to unambiguously

identify which protons are spatially close to the fluorine atom. This is crucial for assigning

the proton signals of the lysine side chain.[9]

Anticipated Results and Interpretation
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The power of this protocol lies in its self-validating nature. The ¹H spectrum will show

characteristic multiplets for the protons on the lysine backbone and side chain. The key

diagnostic signals will be the protons on C4, C5, and C6, which will be split by the fluorine atom

(J-coupling). The ¹⁹F NMR will show a complex multiplet due to coupling with these nearby

protons. The 2D ¹H-¹⁹F HETCOR experiment will directly correlate the ¹⁹F signal with the

signals of the protons on C5 and C4, confirming their assignment.

Nucleus
Expected Chemical Shift
(δ) Range (ppm)

Key Coupling Constants
(J)

¹H (H-5) 4.0 - 4.8
Large geminal coupling to F

(~45-50 Hz, ²JHF)

¹H (H-4, H-6) 1.5 - 2.5
Vicinal coupling to F (~15-25

Hz, ³JHF)

¹⁹F -200 to -230 (relative to CFCl₃) Coupled to H-5, H-4, and H-6

¹³C (C-5) 88 - 95
Large direct coupling to F

(~160-180 Hz, ¹JCF)

¹³C (C-4, C-6) 25 - 35
Smaller coupling to F (~15-25

Hz, ²JCF)

Mass Spectrometry (MS): Confirming Identity and
Fragmentation
Expertise & Rationale: Mass spectrometry is the definitive technique for confirming the

molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry

(HRMS), particularly with techniques like Electrospray Ionization (ESI), provides a mass

measurement with high accuracy (typically < 5 ppm error), allowing for unambiguous

determination of the elemental composition. Furthermore, tandem mass spectrometry (MS/MS)

allows us to isolate the molecular ion and fragment it in a controlled manner, providing a

"fingerprint" that is characteristic of the molecule's structure.

Workflow for Mass Spectrometry
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Fig. 2: Workflow for Mass Spectrometry analysis.

Detailed Experimental Protocol
Sample Preparation:

Prepare a stock solution of 5-fluoro-D-lysine in water or methanol.

Dilute the stock solution to a final concentration of 1-10 µM in a suitable solvent for ESI,

typically 50:50 methanol/water or acetonitrile/water with 0.1% formic acid to promote
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protonation.

Instrumentation and Data Acquisition:

Utilize an HRMS instrument such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap

mass spectrometer.

Full Scan MS: Acquire a full scan spectrum in positive ion mode (ESI+). The expected

protonated molecular ion [M+H]⁺ should be observed at m/z 165.1034.

Tandem MS (MS/MS): Perform a product ion scan. Set the instrument to isolate the

[M+H]⁺ ion (m/z 165.1) in the first stage of the mass spectrometer (e.g., the quadrupole).

Induce fragmentation using collision-induced dissociation (CID) with argon or nitrogen gas.

Scan the resulting fragment ions in the second stage (e.g., the TOF or Orbitrap).

Anticipated Results and Fragmentation Pathway
The full scan HRMS will confirm the elemental formula C₆H₁₃FN₂O₂. Unlike compounds

containing chlorine or bromine, which have distinct isotopic patterns (M+2 peaks), fluorine is

monoisotopic, so no such pattern will be observed.[10][11]

The MS/MS spectrum provides the structural fingerprint. The fragmentation is predictable and

validates the known structure. Key fragmentation pathways for amino acids include the loss of

water (H₂O) and the loss of the carboxyl group (as COOH₂ or CO + H₂O). For 5-fluoro-D-lysine,

characteristic losses involving the fluorine atom are also expected.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 13 Tech Support

https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Organic_Compounds_Containing_Halogen_Atoms
https://blog.richmond.edu/chem205l/mass-spectrometry/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052445?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[M+H]⁺
m/z 165.10

Loss of H₂O
m/z 147.09

- H₂O

Loss of HCOOH
m/z 119.10- HCOOH

Loss of HF
m/z 145.10

- HF

Side-chain cleavage
(immonium ion)

m/z 84.08

- C₄H₇FO

Click to download full resolution via product page

Fig. 3: Predicted MS/MS fragmentation of 5-fluoro-D-lysine.

X-ray Crystallography: The Definitive 3D Structure
Expertise & Rationale: While NMR provides the structure in solution and MS confirms identity,

X-ray crystallography yields the precise three-dimensional arrangement of atoms in the solid

state. It is the gold standard for determining bond lengths, bond angles, and, crucially, the

absolute stereochemistry of chiral centers. For 5-fluoro-D-lysine, this technique can definitively

confirm the D-configuration at the α-carbon and reveal the preferred conformation of the

fluorinated side chain in the crystal lattice.[12][13]

Workflow for X-ray Crystallography
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Fig. 4: General workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol
Crystallization (The Critical Step):

This is an empirical process. Screen a variety of conditions. A common starting point is to

create a saturated solution of 5-fluoro-D-lysine hydrochloride in a solvent or solvent

mixture (e.g., water/ethanol, water/isopropanol).

Slow Evaporation: Leave the solution in a loosely covered vial to allow the solvent to

evaporate slowly over days or weeks.
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Vapor Diffusion: Place a drop of the concentrated sample solution on a coverslip and

invert it over a well containing a solvent in which the compound is less soluble (the

precipitant). The slow diffusion of the precipitant vapor into the drop can induce

crystallization.

Data Collection:

Identify a high-quality single crystal under a microscope (clear, well-defined faces, no

visible cracks).

Mount the crystal on a goniometer head and place it in the cold stream (typically 100 K) of

an X-ray diffractometer.

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

Structure Solution and Refinement:

Process the diffraction data to obtain a list of reflection intensities.

Use specialized software (e.g., SHELX, Olex2) to solve the structure, typically using direct

methods or Patterson methods to determine the initial positions of the atoms.

Refine the model against the experimental data, adjusting atomic positions and thermal

parameters to achieve the best fit. This process will yield the final, high-resolution 3D

structure.

Anticipated Results and Interpretation
The final output is a detailed atomic model. This allows for the precise measurement of all bond

lengths and angles. Of particular interest will be the C-F bond length (~1.35-1.40 Å) and the

effect of the fluorine substitution on the geometry of the side chain. The analysis will also reveal

the crystal packing, showing how individual molecules interact with each other through

hydrogen bonds and other intermolecular forces. Most importantly, the analysis can determine

the absolute configuration, confirming the 'D' stereochemistry at the Cα position.[14]

Computational Modeling: An In Silico Complement
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Expertise & Rationale: Computational chemistry provides a powerful complement to

experimental data.[15][16] By building an in silico model of 5-fluoro-D-lysine, we can predict its

lowest energy conformation, visualize its electrostatic potential surface, and even calculate

theoretical NMR chemical shifts to compare with experimental results. This synergy between

theory and experiment provides a deeper level of confidence in the final structural assignment.

Workflow for Computational Modeling

Build 3D model of
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search (molecular mechanics)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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